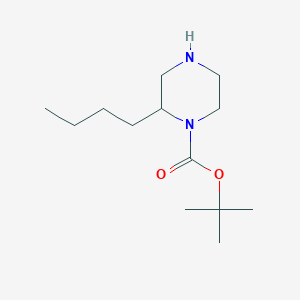

1-Boc-2-butyl-piperazine

描述

Significance of Substituted Piperazine (B1678402) Scaffolds in Pharmaceutical Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a multitude of approved pharmaceutical agents. mdpi.comnih.govbeilstein-journals.org Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, which can lead to enhanced water solubility and bioavailability of drug candidates. mdpi.comnih.gov This modulation of a molecule's pharmacokinetic profile is a crucial aspect of drug design. nih.govresearchgate.net

The versatility of the piperazine scaffold lies in its capacity for substitution at both the nitrogen and carbon atoms. mdpi.com While the majority of piperazine-containing drugs exhibit substitution at the nitrogen atoms, there is growing interest in the synthesis and application of carbon-substituted piperazines to explore new chemical space. nih.govbeilstein-journals.org This exploration is driven by the potential to fine-tune the biological activity and selectivity of drug candidates.

The therapeutic applications of piperazine derivatives are remarkably broad, encompassing a wide range of diseases. nih.govnih.govresearchgate.net They are found in drugs developed for:

Oncology: Imatinib, a tyrosine kinase inhibitor used to treat various cancers. beilstein-journals.orgtubitak.gov.tr

Infectious Diseases: Indinavir, a protease inhibitor for the treatment of HIV/AIDS. beilstein-journals.org

Central Nervous System Disorders: Many antidepressants and antipsychotics feature a piperazine core. mdpi.comresearchgate.netmdpi.com

Cardiovascular Diseases: Certain antihypertensive agents incorporate the piperazine moiety. mdpi.com

The following table provides examples of blockbuster drugs that feature a piperazine scaffold, highlighting the diverse therapeutic areas where this structural motif has proven to be invaluable.

| Drug Name | Therapeutic Indication |

| Imatinib (Gleevec) | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Sildenafil (Viagra) | Erectile Dysfunction, Pulmonary Arterial Hypertension |

| Indinavir (Crixivan) | HIV/AIDS |

| Gatifloxacin | Bacterial Infections |

Overview of 1-Boc-2-butyl-piperazine as a Key Synthetic Intermediate and Building Block

This compound is a chiral, non-symmetrical piperazine derivative that serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules destined for pharmaceutical research. cymitquimica.com Its structure is characterized by a piperazine ring substituted with a butyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

The Boc group is a common amine protecting group in organic synthesis. cymitquimica.com Its presence in this compound serves a dual purpose. Firstly, it deactivates one of the nitrogen atoms, allowing for selective functionalization of the unprotected nitrogen. chemimpex.comchemicalbook.com Secondly, the Boc group can be readily removed under acidic conditions, providing a handle for further synthetic transformations. chemicalbook.com This controlled reactivity is crucial for the regioselective synthesis of complex piperazine derivatives. mdpi.comwhiterose.ac.uk

The butyl group at the 2-position introduces a lipophilic element and a stereocenter to the molecule. The presence of this alkyl substituent can influence the conformational properties of the piperazine ring and its interactions with biological targets. The ability to introduce substituents at specific carbon atoms of the piperazine ring, as seen in this compound, is a key strategy for expanding the structural diversity of piperazine-based compounds and exploring new avenues in drug discovery. nih.govbeilstein-journals.org

The synthesis of asymmetrically substituted piperazines like this compound often involves multi-step sequences, including strategies like directed lithiation and trapping of N-Boc protected piperazines. whiterose.ac.ukresearchgate.net These methods allow for the controlled introduction of substituents at the carbon atoms of the piperazine ring.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Purity | Typically ≥95% |

As a synthetic intermediate, this compound offers chemists a versatile platform for the elaboration of novel molecular architectures. smolecule.com Its utility is particularly evident in the synthesis of compounds targeting neurological disorders and in the broader field of medicinal chemistry where fine-tuning of molecular properties is paramount for achieving desired biological activity. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609843 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-69-8 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 2 Butyl Piperazine

Strategic Approaches to the Piperazine (B1678402) Core Functionalization

The functionalization of the piperazine ring is a cornerstone of its use in drug discovery. The presence of two nitrogen atoms allows for a variety of chemical modifications. However, achieving regioselectivity, particularly for substitution on the carbon skeleton, presents a significant synthetic challenge.

Protection Group Chemistry for Amine Moieties in Piperazine Derivatives

The use of protecting groups is fundamental in the synthesis of complex piperazine derivatives to ensure selective reactions at the desired nitrogen atom. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govrsc.org

The synthesis of mono-Boc protected piperazine is a common starting point for many synthetic routes. sigmaaldrich.com A prevalent method involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net However, this reaction can lead to the formation of the di-protected by-product, which can complicate purification and reduce the yield of the desired mono-protected product. google.com To improve the selectivity for mono-protection, the reaction can be performed by reacting piperazine with an acid, such as acetic acid, to form a salt before the addition of Boc₂O. chemicalbook.com Another approach involves the use of a solvent-free N-Boc protection catalyzed by iodine, which has been reported to give an 80% yield. scientificlabs.co.uk

Alternative strategies for synthesizing N-Boc piperazine have been explored to improve efficiency and reduce costs. One such method starts with diethanolamine, which is chlorinated and then reacted with Boc anhydride (B1165640) before cyclization to form the 1-Boc-piperazine ring. google.comchemicalbook.com

Table 1: Comparison of Methods for Mono-Boc Protection of Piperazine

| Method | Reagents | Advantages | Disadvantages |

| Direct Reaction | Piperazine, Boc₂O | Simple procedure | Formation of di-protected byproduct, potentially lower yield of mono-protected product google.com |

| Salt Formation | Piperazine, Acetic Acid, Boc₂O | Improved selectivity for mono-protection chemicalbook.com | Additional step of salt formation |

| Iodine Catalysis | Piperazine, Boc₂O, Iodine | High yield (80%), solvent-free scientificlabs.co.uk | Requires catalyst |

| From Diethanolamine | Diethanolamine, Thionyl Chloride, Boc₂O, Ammonia | Starts from a different precursor, potentially cost-effective google.comchemicalbook.com | Multi-step process |

Introduction of the Butyl Moiety at the 2-Position of the Piperazine Ring

Introducing an alkyl group, such as a butyl group, at the C2 position of the piperazine ring is a key step in the synthesis of 1-Boc-2-butyl-piperazine. This transformation can be challenging due to the potential for reactions at the nitrogen atoms.

One common strategy involves the alkylation of a pre-functionalized piperazine derivative. For instance, N-alkylation of a piperazine can be achieved using alkyl halides. mdpi.com However, direct C-alkylation is often more complex. A multi-step approach is typically employed where the piperazine ring is constructed with the desired substituent already in place. This can be achieved through the cyclization of appropriately substituted diamine precursors. researchgate.net

Another approach involves the direct functionalization of the intact piperazine ring. Recent advancements have explored methods like C-H activation to introduce substituents at the C2 position. beilstein-journals.org However, these methods can suffer from a lack of generality and may result in low yields. beilstein-journals.org

Reductive amination is another viable method for introducing alkyl groups. This involves the reaction of a piperazine derivative with an aldehyde, in this case, butanal, in the presence of a reducing agent. researchgate.netnih.gov This method avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net

Stereoselective Synthesis of Chiral this compound Enantiomers

For many pharmaceutical applications, a single enantiomer of a chiral drug is required, as different enantiomers can have vastly different pharmacological activities. rsc.org Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.

Asymmetric Synthesis Techniques for 2-Substituted Piperazines

Asymmetric synthesis aims to create a specific stereoisomer directly. Several techniques have been developed for the asymmetric synthesis of 2-substituted piperazines.

One approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. du.ac.in For piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms, directing the introduction of the substituent at the C2 position in a stereoselective manner. beilstein-journals.org After the desired stereocenter is created, the chiral auxiliary is removed. du.ac.in

Another powerful technique is asymmetric lithiation. This method utilizes a chiral base, such as a complex of s-butyllithium and (-)-sparteine, to selectively remove a proton from one of the prochiral C2 positions of the N-Boc piperazine. york.ac.uknsf.govacs.org The resulting lithiated intermediate can then be trapped with an electrophile to introduce the desired substituent with high enantioselectivity. york.ac.uk The enantioselectivity of this process can be influenced by the choice of the electrophile and the substituent on the distal nitrogen atom. york.ac.ukacs.org

Palladium-catalyzed asymmetric allylic alkylation is another modern method for the enantioselective synthesis of α-substituted piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.govbeilstein-journals.orgrsc.org This method has shown high yields and enantioselectivities. nih.govrsc.org

Enantiomeric Resolution Methods for this compound Precursors

One common method of resolution is through the formation of diastereomeric salts. The racemic piperazine derivative is reacted with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization. Once separated, the individual enantiomers of the piperazine derivative can be recovered by removing the resolving agent.

Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, leading to an enrichment of the less reactive enantiomer. nih.govacs.org For example, a kinetic resolution protocol using n-BuLi/(+)-sparteine has been developed for 2-arylpiperazines, resulting in high enantiomeric ratios. nih.govacs.org

Chiral chromatography is also a powerful tool for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation. researchgate.net

Process Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. tandfonline.com

For the synthesis of this compound, several factors need to be considered for process optimization. The choice of reagents and solvents is critical. For instance, while methods using expensive or hazardous reagents might be suitable for small-scale synthesis, alternative, more economical, and safer reagents are often sought for large-scale production. google.comchemicalbook.com The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. rsc.org

The purification of the final product and intermediates is another important aspect. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective than chromatography.

The scalability of the synthetic route is a major consideration. Reactions that work well on a small scale may not be directly transferable to a large-scale process. For example, exothermic reactions may require more efficient heat management in larger reactors. Therefore, process development studies are essential to identify and address any potential scalability issues. Recent advancements in flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offer potential advantages for the large-scale synthesis of piperazine derivatives, including improved heat and mass transfer, and enhanced safety. rsc.org

Chemical Transformations and Derivatization Strategies of 1 Boc 2 Butyl Piperazine

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The presence of a free secondary amine at the N4 position of 1-Boc-2-butyl-piperazine provides a reactive handle for introducing a diverse range of substituents. This nitrogen readily participates in standard amine chemistries, including alkylation, acylation, and modern cross-coupling reactions.

The nucleophilic N4-amine can be readily functionalized through N-alkylation and N-acylation. These reactions are fundamental for elaborating the piperazine scaffold.

N-Alkylation is commonly achieved by reacting the piperazine with alkyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or acetone. researchgate.net This method introduces new alkyl groups at the N4 position. An alternative and often cleaner method is reductive amination. researchgate.net This involves the reaction of the piperazine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net Reductive amination is particularly advantageous as it avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation involves the reaction of the piperazine with acylating agents like acyl halides or acid anhydrides to form the corresponding amides. smolecule.com This transformation is typically straightforward and can be performed under basic conditions to neutralize the acid byproduct. These acylation strategies allow for the introduction of various functional groups onto the piperazine ring. smolecule.com

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Boc-Piperazines

| Transformation | Reagents & Conditions | Notes | Reference |

|---|---|---|---|

| N-Alkylation (Direct) | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, in Acetonitrile or Acetone, reflux. | A standard method for direct substitution. | researchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde (RCHO) or Ketone (R₂CO), NaBH(OAc)₃, in Dichloromethane (B109758) (DCM) or Dichloroethane (DCE). | Prevents over-alkylation; compatible with a wide range of carbonyl compounds. | researchgate.net |

| N-Acylation | Acyl halide (RCOCl) or Anhydride (B1165640) ((RCO)₂O), base (e.g., Triethylamine), in DCM. | A high-yielding reaction to form stable amide bonds. | smolecule.com |

Modern cross-coupling reactions have become indispensable tools for forming carbon-nitrogen bonds, and the N4-amine of 1-Boc-piperazine is an excellent substrate for these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate. 1-Boc-piperazine readily undergoes Buchwald-Hartwig amination with a variety of aryl halides to produce N-arylpiperazine derivatives. chemicalbook.com This reaction is highly versatile and has been instrumental in the synthesis of numerous bioactive molecules.

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. wikipedia.org While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgtcichemicals.com For instance, the cross-coupling of 1-Boc-piperazine with aryl iodides has been successfully achieved using a CuBr/1,1′-bi-2-naphthol (BINOL) catalytic system. chemicalbook.comresearchgate.net These reactions provide a complementary approach to the palladium-catalyzed methods. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions for N-Arylation

| Reaction | Catalyst System | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., BINAP, XPhos). | Aryl/heteroaryl halides (Cl, Br, I) and triflates. | Broad substrate scope, generally mild conditions, high functional group tolerance. | thermofisher.in |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuBr) with a ligand (e.g., phenanthroline, BINOL, diamines). | Aryl/heteroaryl halides (I, Br). Aryl iodides are typically more reactive. | An alternative to palladium catalysis; modern methods use milder conditions than traditional protocols. | chemicalbook.comwikipedia.orgresearchgate.net |

N-Alkylation and N-Acylation Reactions

Modifications of the Butyl Side Chain

While derivatization at the nitrogen atoms is common, modification of the 2-butyl side chain presents a greater synthetic challenge due to the unactivated C-H bonds of the alkyl group.

Direct functionalization of the saturated butyl side chain of this compound is not a widely reported strategy. The chemical inertness of the alkyl C-H bonds makes selective oxidation, halogenation, or other transformations difficult without affecting other parts of the molecule. Therefore, the introduction of functionality onto the side chain is more commonly achieved by employing a pre-functionalized starting material during the initial synthesis of the piperazine ring, rather than through post-synthetic modification of the butyl group.

Similar to functional group interconversions, the introduction of new stereocenters onto the existing butyl chain is not a common synthetic route. Asymmetric C-H functionalization is an advancing field, but its application to a simple butyl chain in a complex molecule is not trivial. A more practical approach to accessing derivatives with modified, chiral side chains is to utilize chiral building blocks in the synthesis. For example, research on related heterocycles has shown that enantiomerically pure piperazines can be prepared via asymmetric lithiation-trapping of N-Boc piperazines, which installs a substituent at the C2 position with high stereocontrol. acs.orgresearchgate.net This highlights a strategy of building complexity from chiral precursors, rather than modifying a pre-existing, simple alkyl chain.

Functional Group Interconversions on the Butyl Moiety

Selective Boc Deprotection and Subsequent Functionalization for Amine Regeneration

The Boc group is a crucial element in the synthetic strategy, serving as a temporary mask for the N1 nitrogen. Its selective removal regenerates the N1-amine, opening up this position for further functionalization and completing the synthesis of disubstituted piperazines.

The Boc group is classically removed under acidic conditions. organic-chemistry.org Common reagents for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. researchgate.net These methods are highly efficient and typically proceed at room temperature. researchgate.netrsc.org The choice of reagent can be critical to ensure selectivity, especially in the presence of other acid-sensitive functional groups. researchgate.net For example, 4 M HCl in dioxane is known to selectively cleave N-Boc groups in the presence of tert-butyl esters. researchgate.net

Once the Boc group is removed, the newly freed N1-amine can undergo the same set of reactions as the N4-amine, including the N-alkylation, N-acylation, and cross-coupling reactions described previously. This orthogonal strategy allows for the controlled, stepwise introduction of two different substituents onto the piperazine scaffold, making this compound a valuable and versatile intermediate in medicinal chemistry and organic synthesis. nbinno.com

Table 3: Common Conditions for Selective Boc Deprotection

| Reagent System | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours. | A very common and effective method. TFA is volatile and easily removed. | rsc.org |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Diethyl Ether | Room temperature, 30 minutes to a few hours. | Often used as a 4 M solution in dioxane; can offer different selectivity compared to TFA. | researchgate.net |

| Oxalyl Chloride | Methanol | Room temperature, 1-4 hours. | A mild method reported to be tolerant of various functional groups. | rsc.org |

Applications of 1 Boc 2 Butyl Piperazine in Advanced Medicinal Chemistry and Chemical Biology

Contribution to Lead Compound Identification and Optimization

The identification and subsequent optimization of lead compounds are central to the drug discovery process. 1-Boc-2-butyl-piperazine serves as a valuable intermediate in this pipeline, allowing for the systematic modification of lead structures to improve potency, selectivity, and pharmacokinetic profiles. chemimpex.comnih.gov The Boc-protected nitrogen facilitates controlled, stepwise synthesis, enabling chemists to couple the piperazine (B1678402) moiety to a wide array of molecular fragments through reactions like amide bond formation or reductive amination. vliz.benih.gov

Once the initial coupling is complete, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that is available for further functionalization. nih.govnih.gov This two-step process is fundamental to lead optimization. For instance, in the development of butyrylcholinesterase inhibitors for Alzheimer's disease, tert-butyl piperazine-1-carboxylate was used to introduce the piperazine core, which was later N-benzylated after Boc deprotection to yield the final active compounds. nih.gov Similarly, in the pursuit of novel anticancer agents, Boc-protected piperazine was reacted with a core scaffold, deprotected, and then coupled with various side chains to generate a library of potential drug candidates. nih.gov The use of this compound in such synthetic campaigns would allow researchers to systematically introduce a butyl group to explore hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and optimizing the lead compound's properties.

Role in Structure-Activity Relationship (SAR) Studies for Piperazine-Containing Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically altering parts of a molecule, medicinal chemists can identify which functional groups are critical for efficacy. The piperazine scaffold is a frequent subject of SAR studies due to its prevalence in bioactive compounds. benthamscience.comchemicalbook.com

This compound is an ideal tool for probing the SAR of piperazine-containing molecules. Its use allows for the specific introduction of a butyl group at the C-2 position of the piperazine ring. This modification can significantly impact a compound's interaction with its biological target. For example, SAR studies on neuropeptide S receptor antagonists involved modifying substituents on a piperazine ring to fine-tune antagonist properties. acs.org In another study focused on anti-cryptosporidium agents, various heteroaryl groups were coupled to Boc-piperazine, and the resulting modifications were evaluated for their impact on activity. nih.gov

The introduction of the 2-butyl group from this compound allows researchers to investigate the effects of alkyl substitution on potency and selectivity. This is exemplified in research on voltage-gated sodium (Nav) channel inhibitors, where a focused library of piperazine analogs was synthesized to determine the importance of different structural features. vliz.be The butyl group's size and lipophilicity can influence how the molecule fits into the binding pocket of a receptor or enzyme, providing critical data for designing more potent and selective therapeutic agents. smolecule.com

| Core Scaffold | Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Piperazine | Varied Arylpiperazines | D2/5-HT1A Receptors | Systematic alteration of substituents on the piperazine ring impacts receptor binding affinities. | chemicalbook.com |

| Oxazolo[3,4-a]pyrazine-piperazine | Varied substitutions | Neuropeptide S Receptor (NPSR) | Substitutions on the piperazine moiety led to the discovery of potent NPSR antagonists with in vivo activity. | acs.org |

| 2-Phenoxybenzamide-piperazine | N-Boc vs. N-pivaloyl | Antiplasmodial (P. falciparum) | The nature of the N-substituent on the piperazine ring significantly affects antiplasmodial activity and selectivity. | mdpi.com |

| Piperazine-imidazole | Pyrrole-2-carbonyl | Voltage-gated sodium (Nav) channels | Replacing the 2-aminoimidazole moiety with other groups helped determine its importance for inhibitory activity. | vliz.be |

Integration into Targeted Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) of chemical libraries is a primary strategy for identifying novel hit compounds in drug discovery. These libraries can be either diverse, covering a broad chemical space, or focused, designed to interact with specific target families like kinases or G-protein coupled receptors (GPCRs). nih.gov

Focused libraries are collections of compounds designed with a specific biological target or target family in mind. nih.gov This approach increases the probability of finding active compounds, or "hits," compared to screening large, random collections. nih.gov The design of focused libraries often utilizes known pharmacophores or privileged structures that are known to bind to the target class of interest. unife.it

The piperazine ring is a well-known pharmacophore for targets such as GPCRs, ion channels, and kinases. benthamscience.comnih.gov Therefore, this compound is an excellent starting point for creating focused libraries aimed at these target classes. For example, a focused library of piperazine analogs was synthesized to screen for inhibitors of voltage-gated sodium channels. vliz.be In another instance, a library of trisubstituted piperazine derivatives was designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease. acs.org By using this compound, chemists can create a library where the butyl group is strategically positioned to probe a hydrophobic region of the target's active site, potentially leading to compounds with enhanced potency and selectivity.

Design of Diverse Small Molecule Collections

Development of Bioactive Molecules Incorporating the this compound Moiety

The ultimate goal of using building blocks like this compound is the creation of new bioactive molecules with therapeutic potential. The piperazine moiety is a component of drugs targeting a wide range of conditions, including psychiatric disorders, cancer, and infectious diseases. benthamscience.comchemicalbook.comchemimpex.com The versatility of Boc-protected piperazine intermediates allows for their incorporation into complex molecular architectures. chemimpex.com

For instance, 1-Boc-piperazine derivatives are crucial intermediates in the synthesis of compounds with dual affinities for D2 and 5-HT1A receptors, which are important targets for treating psychiatric disorders. chemicalbook.com They are also used in the synthesis of kinase inhibitors for cancer therapy and in the development of antivirals. mdpi.comacs.org The synthesis of neuropeptide S receptor (NPSR) antagonists and potential treatments for neurodegenerative diseases also relies on the use of substituted Boc-piperazine building blocks. chemimpex.comnih.govacs.org The incorporation of the 2-butyl group via this compound would be a rational strategy to enhance the lipophilicity of a drug candidate, potentially improving its ability to cross the blood-brain barrier for CNS-targeted therapies or to engage with hydrophobic binding pockets in enzymes like proteases and kinases. smolecule.com

| Intermediate Type | Resulting Bioactive Molecule Class | Therapeutic Area/Target | Reference |

|---|---|---|---|

| Boc-piperazine | 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones | Psychiatric Disorders (D2/5-HT1A Receptors) | chemicalbook.com |

| N-Boc-piperazine | 2-Phenoxybenzamides | Infectious Disease (Antiplasmodial) | mdpi.com |

| tert-Butyl piperazine-1-carboxylate | N-benzylpiperazine sulfonamides | Alzheimer's Disease (Butyrylcholinesterase) | nih.gov |

| (S)-1-Boc-2-(hydroxymethyl)piperazine | Piperazine derivatives | Inflammation (p38 MAP kinase) | |

| (S)-piperazine-1,3-dicarboxylate | Trisubstituted piperazines | Antiviral (SARS-CoV-2 Main Protease) | acs.org |

| 1-Boc-4-(2-carboxyphenyl)piperazine | Piperazine derivatives | Neurological Disorders | chemimpex.com |

Future Research Directions and Emerging Paradigms for 1 Boc 2 Butyl Piperazine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic efforts will likely move beyond traditional multi-step sequences towards more efficient and environmentally benign processes. A key area of development is the direct, asymmetric C-H functionalization of the piperazine (B1678402) ring. mdpi.com This avoids the lengthy preparation of pre-functionalized precursors. Methodologies like asymmetric lithiation-trapping of N-Boc piperazine, which have been successfully applied to other derivatives, could be optimized for introducing the butyl group with high stereocontrol. acs.orgnih.gov In-situ IR spectroscopy could be employed to monitor reaction kinetics and minimize side-product formation, a known challenge in piperazine lithiation. mdpi.comacs.org

Furthermore, photoredox catalysis presents a promising green chemistry approach. Protocols using iridium-based photoredox catalysts for decarboxylative cyclizations could be adapted to construct the 2-butyl-piperazine core from simple amino acid and aldehyde precursors, offering a more convergent and sustainable route. mdpi.com Flow chemistry is another emerging paradigm that could significantly enhance the synthesis of 1-Boc-2-butyl-piperazine derivatives. Continuous-flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. mdpi.com

| Methodology | Potential Advantage for this compound Synthesis | Key Challenge |

| Asymmetric C-H Lithiation | Direct installation of the butyl group, high enantioselectivity. acs.orgnih.gov | Controlling regioselectivity and preventing ring fragmentation. acs.org |

| Photoredox Catalysis | Use of visible light, mild reaction conditions, sustainability. mdpi.com | Catalyst cost and optimization for specific substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com | Initial setup cost and specialized equipment requirements. |

| Enzymatic Desymmetrization | High stereoselectivity in creating the chiral center. | Identification and engineering of suitable enzymes. |

Exploration of Undiscovered Bioactive Profiles and Therapeutic Applications

The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, found in drugs targeting a wide array of conditions including cancer, infectious diseases, and central nervous system (CNS) disorders. researchgate.netrjptonline.orgresearchgate.net The 2-butyl substitution on this compound provides a lipophilic handle that could be crucial for interactions with specific biological targets.

Future research should involve broad-spectrum pharmacological screening of this compound and a library of its derivatives (e.g., varying the N-4 substituent after Boc-deprotection) against diverse panels of receptors, enzymes, and cell lines. The piperazine scaffold is known to interact with targets like G-protein coupled receptors (GPCRs), ion channels, and kinases. rjptonline.orgnih.gov For instance, derivatives of 2,5-asymmetrically disubstituted piperazines have shown potent activity as N-type calcium channel blockers. nih.gov The anti-proliferative effects against various cancer cell lines, such as pancreatic, breast, and lung cancer, should be a primary focus, as many piperazine-containing compounds exhibit significant antitumor activity. nih.govnih.gov Additionally, given the prevalence of piperazine derivatives in antimicrobial research, screening against a panel of pathogenic bacteria and fungi could uncover novel antibiotic or antifungal activities. researchgate.netbohrium.com

| Potential Therapeutic Area | Rationale Based on Piperazine Scaffold | Example Target Class |

| Oncology | Piperazine is a core scaffold in numerous kinase inhibitors and antitumor agents. nih.gov | Tyrosine Kinases, Telomerase, Sigma Receptors. nih.govnih.gov |

| Infectious Diseases | Derivatives show broad-spectrum antibacterial and antifungal activity. researchgate.netbohrium.com | Bacterial cell wall synthesis enzymes, Fungal membrane proteins. |

| Central Nervous System (CNS) | The scaffold is common in antipsychotic, antidepressant, and neuroprotective agents. researchgate.netunodc.org | Dopamine Receptors, Serotonin Receptors, N-type Calcium Channels. rjptonline.orgnih.gov |

| Radioprotection | Certain piperazine derivatives have shown potential as radiation countermeasures. rsc.org | Modulation of radiation-induced apoptosis pathways. rsc.org |

Computational Chemistry and Rational Design in this compound Research

Computational tools are indispensable for accelerating the drug discovery process. For this compound, molecular docking studies can predict the binding modes of its derivatives within the active sites of identified biological targets. nih.gov This in silico approach allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources. For example, if initial screening reveals activity against a specific kinase, docking simulations can elucidate key interactions between the 2-butyl-piperazine core and the enzyme's active site, guiding the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity. researchgate.net These models can then predict the activity of virtual compounds, further guiding rational design. researchgate.net Density Functional Theory (DFT) calculations can be used to investigate the electronic properties and conformational preferences of the molecule, providing insights into its stability and reactivity, which can inform both synthetic strategies and receptor binding models. jddtonline.info

Integration with Advanced Drug Delivery Systems and Bioconjugation Strategies

To enhance therapeutic efficacy and minimize potential off-target effects, future research can focus on integrating this compound derivatives into advanced drug delivery systems. Bioconjugation, the linking of the piperazine compound to another chemical moiety, offers a versatile strategy.

常见问题

Basic: What synthetic strategies optimize the yield and purity of 1-Boc-2-butyl-piperazine?

Answer:

The synthesis of this compound typically involves sequential functionalization of the piperazine core. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to prevent unwanted side reactions .

- Alkylation : Reacting the secondary amine with 1-bromobutane or a butyl electrophile, often employing potassium carbonate as a base in DMF or acetonitrile .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures high purity (>95%), critical for downstream applications .

Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or Boc deprotection.

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify the Boc group (singlet at ~1.4 ppm for tert-butyl) and butyl chain (multiplet at 0.9–1.5 ppm).

- ¹³C NMR : Confirm the carbonyl carbon of the Boc group (~155 ppm) and piperazine ring carbons .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at 259.2 g/mol for C₁₃H₂₆N₂O₂) .

- X-ray Crystallography : Resolve steric effects of the Boc and butyl groups on piperazine conformation, if single crystals are obtainable .

Advanced: How do steric effects from the Boc and butyl groups influence the compound’s reactivity in coupling reactions?

Answer:

The bulky Boc group at N1 and the butyl chain at C2 restrict rotational freedom, leading to:

- Reduced Nucleophilicity : The Boc group shields the adjacent nitrogen, slowing reactions like amide bond formation. Use activating agents (e.g., HATU) or elevated temperatures (60–80°C) to enhance reactivity .

- Steric Hindrance in Cross-Couplings : For Buchwald-Hartwig couplings, palladium catalysts (e.g., Pd₂(dba)₃ with Xantphos) are preferred to accommodate steric bulk .

- Conformational Analysis : NOESY NMR or DFT calculations can map preferred conformations, guiding design of derivatives with improved binding in SAR studies .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

- Purity Variability : Impurities (>5%) from incomplete Boc deprotection or alkylation can skew assay results. Validate purity via HPLC before testing .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer), pH, or cell lines impact activity. Standardize protocols using controls like unmodified piperazine .

- Structural Analogues : Compare data with structurally similar compounds (e.g., 1-Boc-2-methyl-piperazine) to isolate the butyl group’s contribution .

Advanced: What methodologies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?

Answer:

- Analog Synthesis : Replace the butyl group with methyl, phenyl, or branched alkyl chains to assess steric/electronic effects on target binding .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., serotonin or dopamine receptors) and predict affinity .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and logP (HPLC) to correlate lipophilicity (butyl chain) with bioavailability .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the Boc group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Quench residual reagents (e.g., alkyl halides) with aqueous sodium bicarbonate before disposal .

- Decomposition Signs : Monitor for color change (yellowing) or gas release (CO₂ from Boc cleavage), indicating degradation .

Advanced: How can researchers leverage this compound to synthesize enantiomerically pure compounds?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid to separate enantiomers .

- Asymmetric Synthesis : Employ enantioselective alkylation catalysts (e.g., Jacobsen’s thiourea) during butyl group introduction .

- Deprotection Studies : Controlled Boc removal with TFA in DCM preserves stereochemistry for downstream coupling to chiral pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。